molecular formula C44H48ClIN2 B13137882 (2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,1-dimethyl-3-propylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethyl-3-propylbenzo[e]indole;iodide

(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,1-dimethyl-3-propylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethyl-3-propylbenzo[e]indole;iodide

Cat. No.: B13137882
M. Wt: 767.2 g/mol
InChI Key: QDBWLNDBDOCSQU-UHFFFAOYSA-M
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Description

The compound “(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,1-dimethyl-3-propylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethyl-3-propylbenzo[e]indole;iodide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including indole, cyclohexene, and chloride, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the indole and cyclohexene intermediates. The key steps include:

    Formation of the Indole Intermediate: The indole intermediate can be synthesized through a Fischer indole synthesis, involving the reaction of phenylhydrazine with a ketone under acidic conditions.

    Cyclohexene Intermediate: The cyclohexene intermediate can be prepared through a Diels-Alder reaction between a diene and a dienophile.

    Coupling Reactions: The indole and cyclohexene intermediates are then coupled through a series of reactions, including halogenation, alkylation, and condensation, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The indole and cyclohexene moieties can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloride group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential use as a therapeutic agent or diagnostic tool.

    Industry: Applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may interact with biological macromolecules through π-π stacking or hydrogen bonding, while the chloride group may participate in nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,1-dimethyl-3-propylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethyl-3-propylbenzo[e]indole;chloride
  • (2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,1-dimethyl-3-propylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethyl-3-propylbenzo[e]indole;bromide

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and the resulting chemical properties. The presence of the iodide ion may impart unique reactivity and biological activity compared to its chloride and bromide counterparts.

Properties

Molecular Formula

C44H48ClIN2

Molecular Weight

767.2 g/mol

IUPAC Name

(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,1-dimethyl-3-propylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethyl-3-propylbenzo[e]indole;iodide

InChI

InChI=1S/C44H48ClN2.HI/c1-7-28-46-36-24-20-30-14-9-11-18-34(30)40(36)43(3,4)38(46)26-22-32-16-13-17-33(42(32)45)23-27-39-44(5,6)41-35-19-12-10-15-31(35)21-25-37(41)47(39)29-8-2;/h9-12,14-15,18-27H,7-8,13,16-17,28-29H2,1-6H3;1H/q+1;/p-1

InChI Key

QDBWLNDBDOCSQU-UHFFFAOYSA-M

Isomeric SMILES

CCCN\1C2=C(C3=CC=CC=C3C=C2)C(/C1=C/C=C/4\CCCC(=C4Cl)/C=C/C5=[N+](C6=C(C5(C)C)C7=CC=CC=C7C=C6)CCC)(C)C.[I-]

Canonical SMILES

CCCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=C4CCCC(=C4Cl)C=CC5=[N+](C6=C(C5(C)C)C7=CC=CC=C7C=C6)CCC)(C)C.[I-]

Origin of Product

United States

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